molecular formula C9H19ClO4 B12346795 Epichlorohydrin; trimethylolpropane

Epichlorohydrin; trimethylolpropane

Cat. No.: B12346795
M. Wt: 226.70 g/mol
InChI Key: HNCWRXZORGVRPD-UHFFFAOYSA-N
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Description

Epichlorohydrin (B41342) as a Fundamental Glycidyl (B131873) Precursor in Polymer Science

Epichlorohydrin (ECH) is a highly reactive organochlorine compound and an epoxide, making it a critical building block in polymer chemistry. researchgate.net Its versatility stems from the presence of both an epoxide ring and a chlorine atom, which can undergo various chemical transformations. atamankimya.com ECH's primary role in polymer science is as a precursor for glycidyl ethers, which are essential components in the synthesis of epoxy resins. researchgate.net The glycidylation reaction typically involves the coupling of epichlorohydrin with an alcohol or phenol, resulting in the formation of a glycidyl ether. researchgate.netresearchgate.net This process is fundamental to the production of numerous polymers and materials.

The reaction of epichlorohydrin with alcohols or phenols proceeds through the opening of the highly strained epoxide ring. researchgate.netyoutube.com This reactivity allows for the introduction of the glycidyl group into a wide array of molecules, thereby imparting the potential for subsequent cross-linking reactions. researchgate.net For instance, the reaction of epichlorohydrin with bisphenol A is a classic example that yields bisphenol A diglycidyl ether (DGEBA), a foundational component of many commercial epoxy resins. researchgate.net

Beyond its use in creating glycidyl ethers, epichlorohydrin is also a monomer for the synthesis of polyepichlorohydrin (PECH), a polymer with a repeating unit containing a chloromethyl side group. google.com This side group can be further modified, for example, through reaction with sodium azide (B81097) to produce glycidyl azide polymer (GAP), a high-energy polymer used in propellants and explosives. google.com The ability to functionalize other molecules with the glycidyl group makes epichlorohydrin an indispensable tool for polymer chemists seeking to design materials with specific properties. atamankimya.com

Trimethylolpropane (B17298) as a Trifunctional Polyol in Network Formation

Trimethylolpropane (TMP) is a trifunctional polyol, meaning it possesses three hydroxyl (-OH) groups. hoyonn.com This trifunctionality is a key characteristic that makes it a valuable component in the formation of highly cross-linked polymer networks. hoyonn.com In polymer synthesis, TMP acts as a cross-linking agent, providing branching points that lead to the development of a three-dimensional molecular architecture. hoyonn.com The resulting network structure is responsible for enhancing the mechanical properties, thermal stability, and chemical resistance of the final polymer. hoyonn.com

The applications of trimethylolpropane are diverse and span various polymer systems. It is a common raw material in the production of alkyd resins, polyurethanes, and polyester (B1180765) resins. hoyonn.com In polyurethane coatings and adhesives, for example, TMP is used as a curing agent to create a durable and resilient finish. hoyonn.com Furthermore, it serves as an initiator for the synthesis of polyether polyols, which are then used in the production of polyurethane plastics. hoyonn.com

When reacted with other monomers, such as acrylates, trimethylolpropane forms trifunctional monomers like trimethylolpropane triacrylate (TMPTA). riverlandtrading.comatamanchemicals.com TMPTA is a highly reactive cross-linking agent used in radiation-curable coatings and inks, where it contributes to rapid curing, high hardness, and excellent chemical resistance. riverlandtrading.comatamanchemicals.com Similarly, trimethylolpropane trimethacrylate (TMPTMA) is another derivative that acts as a cross-linking agent in free-radical polymerization, improving the heat resistance and impact strength of the resulting polymer. atamanchemicals.com The ability of trimethylolpropane to introduce a high degree of cross-linking makes it a critical ingredient for achieving robust and high-performance polymer materials. hoyonn.com

Conceptual Framework of Epichlorohydrin-Trimethylolpropane Derived Systems

The system derived from the reaction of epichlorohydrin and trimethylolpropane results in the formation of trimethylolpropane triglycidyl ether (TMPTGE). wikipedia.org This molecule is a trifunctional aliphatic glycidyl ether, meaning it contains three epoxide groups attached to a central trimethylolpropane backbone. chemicalbook.comguidechem.com TMPTGE is primarily utilized as a reactive diluent and cross-linking agent in epoxy resin formulations. wikipedia.orgguidechem.com

The synthesis of TMPTGE involves a two-step process. wikipedia.org First, trimethylolpropane is reacted with epichlorohydrin in the presence of a Lewis acid catalyst to form a chlorohydrin intermediate. wikipedia.org The second step is a dehydrochlorination reaction, typically carried out with sodium hydroxide, which results in the formation of the triglycidyl ether. wikipedia.org

The incorporation of TMPTGE into epoxy resin systems significantly influences their properties. As a reactive diluent, it reduces the viscosity of the uncured resin, which improves its handling and processing characteristics. wikipedia.orgguidechem.com Unlike non-reactive diluents, TMPTGE becomes chemically incorporated into the polymer network during the curing process, which helps to maintain or even enhance the mechanical properties of the final material. guidechem.com The trifunctional nature of TMPTGE leads to a higher cross-link density in the cured epoxy network. mdpi.com This increased cross-linking contributes to improved hardness, toughness, and chemical resistance in the resulting coatings, adhesives, and sealants. alfa-chemistry.com

The structure-property relationship in TMPTGE-modified epoxy systems is a key area of research. The presence of the three flexible glycidyl ether arms allows for the formation of a more resilient and impact-resistant polymer matrix compared to systems based solely on difunctional epoxy resins. wikipedia.org The aliphatic nature of TMPTGE can also improve the flexibility of the cured epoxy. By adjusting the concentration of TMPTGE in the formulation, the properties of the final material, such as its glass transition temperature and mechanical strength, can be precisely controlled. mdpi.com

Interactive Data Table: Properties of Trimethylolpropane Triglycidyl Ether (TMPTGE)

PropertyValueSource
Chemical Formula C15H26O6 wikipedia.orgbiosynth.com
Molar Mass 302.36 g/mol biosynth.com
IUPAC Name 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane wikipedia.org
CAS Number 30499-70-8 guidechem.com
Appearance Colorless to pale yellow liquid guidechem.com
Density 1.157 g/mL at 25 °C chemicalbook.comalfa-chemistry.com
Boiling Point 410.7 °C biosynth.com
Flash Point 167.9 °C biosynth.com
Viscosity 120-180 cP at 25 °C chemicalbook.com
Refractive Index n20/D 1.477 chemicalbook.comalfa-chemistry.com

Properties

Molecular Formula

C9H19ClO4

Molecular Weight

226.70 g/mol

IUPAC Name

2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2

InChI Key

HNCWRXZORGVRPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C1C(O1)CCl

Related CAS

30499-70-8

Origin of Product

United States

Synthetic Methodologies for Epichlorohydrin and Trimethylolpropane Derivatives

Sustainable and Bio-based Synthesis Routes for Epichlorohydrin (B41342) and Trimethylolpropane (B17298) Intermediates

Green Chemistry Principles in Epichlorohydrin-Trimethylolpropane Related Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of epichlorohydrin and its derivatives. A significant development is the production of epichlorohydrin from glycerol, a byproduct of biodiesel production. rsc.orggoogle.com This bio-based route is considered more environmentally benign compared to the traditional propylene-based industrial process due to reduced CO2 emissions and different material requirements. rsc.org However, the conventional bio-based process still generates significant salt waste from the use of stoichiometric amounts of alkali hydroxides for dehydrochlorination. rsc.org

To address this, research has focused on heterogeneous catalysts, such as hydrotalcite-derived mixed oxides of aluminum and magnesium, for the gas-phase dehydrochlorination of the dichloropropanol (B8674427) intermediate. rsc.org This approach allows for the recycling of the evolved HCl in the initial hydrochlorination step of glycerol, paving the way for a more atom-efficient and waste-free process. rsc.org

Furthermore, the utilization of carbon dioxide (CO2), a renewable and abundant C1 feedstock, in the synthesis of derivatives is a key aspect of green chemistry. nih.govnih.govrsc.org The cycloaddition of CO2 to epoxides, such as those derived from epichlorohydrin and trimethylolpropane, is a 100% atom-economical reaction that produces valuable cyclic carbonates without the use of toxic reagents like phosgene. nih.govnorthwestern.edu

Advanced Functionalization and Derivatization Strategies

Synthesis of Cyclic Carbonates from Glycidyl (B131873) Ethers via CO2 Fixation

The chemical fixation of carbon dioxide into glycidyl ethers to form cyclic carbonates is a significant area of research. nih.govnorthwestern.edupsu.edu This process involves the cycloaddition of CO2 to the epoxide rings of glycidyl ethers, such as trimethylolpropane triglycidyl ether (TMPTGE). psu.edu The reaction is typically catalyzed and can be carried out under various conditions. researchgate.net

The mechanism generally involves the activation of the epoxide ring by a Lewis acid catalyst, followed by nucleophilic attack, which leads to ring-opening. northwestern.edursc.org The resulting intermediate then reacts with CO2 to form a carbonate, which subsequently undergoes intramolecular ring-closure to yield the five-membered cyclic carbonate. nih.govrsc.orgacs.org

A variety of catalytic systems have been developed for this transformation, including:

Alkali Halide–Glycol Complexes: Systems like potassium iodide–tetraethylene glycol have been studied, where the glycol acts as a co-catalyst, activating the epoxide through hydrogen bonding. nih.govacs.org

Metal-Organic Frameworks (MOFs): MOFs are promising catalysts due to their high surface area, porosity, and tunable structures. northwestern.eduresearchgate.net They can act as heterogeneous catalysts, facilitating the cycloaddition under milder conditions. researchgate.net

Quaternary Onium Salts: Salts like tetrabutylammonium (B224687) bromide (TBAB) are effective catalysts for the carbonation of glycidyl ethers, often resulting in quantitative yields. psu.edu

The reaction conditions, such as temperature, CO2 pressure, and catalyst choice, can be optimized to achieve high conversion and selectivity for the desired cyclic carbonate. psu.edu For instance, the carbonation of trimethylolpropane glycidyl ether has been successfully carried out at 120 °C and 30 bar CO2 pressure using TBAB as a catalyst, yielding the corresponding cyclic carbonate. psu.edu

Table 1: Catalytic Systems for CO2 Fixation into Glycidyl Ethers

Catalyst System Epoxide Substrate Reaction Conditions Product Reference
Potassium Iodide–Tetraethylene Glycol Styrene Oxide DFT Study Styrene Carbonate nih.govacs.org
MIL-101(Cr) (MOF) Various Epoxides Solvent-free, 1.5 bar CO2 Cyclic Carbonates researchgate.net
Tetrabutylammonium Bromide (TBAB) Trimethylolpropane Glycidyl Ether 120 °C, 30 bar CO2, 10 h Trimethylolpropane-based Cyclic Carbonate psu.edu
CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Terminal Epoxides Mild Conditions Cyclic Carbonates acs.org

Preparation of Amino Alcohol Functionalized Systems

The ring-opening of epoxides with amines is a fundamental and efficient method for the synthesis of β-amino alcohols. growingscience.comtandfonline.com This reaction can be applied to epichlorohydrin-derived epoxides to introduce amino alcohol functionalities. The process involves the nucleophilic attack of an amine on the epoxide ring, leading to its opening and the formation of a C-N bond. growingscience.com

The regioselectivity of the reaction, determining which carbon of the epoxide is attacked, can often be controlled. growingscience.comthieme-connect.com With epichlorohydrin, the nucleophilic attack typically occurs at the terminal carbon of the epoxide moiety. growingscience.com

A range of conditions and catalysts have been employed to facilitate this transformation:

Catalyst-Free Conditions: In some cases, the reaction can proceed efficiently without a catalyst, particularly with polar solvent systems. thieme-connect.com

Lewis Acid Catalysis: Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. mdpi.com

Heterogeneous Catalysts: Solid acid catalysts like sulfated tin oxide have been shown to be effective, allowing for clean reactions and easy catalyst removal. growingscience.com

Biocatalysis: Enzymes, such as lipases, have been utilized to catalyze the ring-opening of epoxides with amines, offering an environmentally friendly alternative. mdpi.com

The reaction can be carried out with a variety of amines, including primary and secondary, as well as aromatic and aliphatic amines, to produce a diverse range of amino alcohol functionalized systems. growingscience.comthieme-connect.com For example, the reaction of an epoxide with an amine like isopropylamine (B41738) or tert-butylamine (B42293) in benzene (B151609) at elevated temperatures can yield the corresponding amino alcohol. researchgate.net

Table 2: Methods for the Synthesis of β-Amino Alcohols from Epoxides

Catalyst/Conditions Epoxide Amine Product Key Features Reference
Sulfated Tin Oxide (2 mol%) Styrene Oxide Aniline β-Amino Alcohol Solvent-free, room temperature, high regioselectivity growingscience.com
Cyanuric Chloride Various Epoxides Substituted Amines β-Amino Alcohol Solvent-free, mild conditions, high yields tandfonline.com
Polar Mixed Solvents Various Epoxides Primary Unbranched Amines Secondary Amino Alcohols Catalyst-free, selective formation of secondary amino alcohols thieme-connect.com
Lipase TL IM Various Epoxides Various Amines β-Amino Alcohols Continuous-flow biocatalysis, environmentally benign mdpi.com

Incorporation into Hyperbranched Polymer Architectures

Epichlorohydrin and trimethylolpropane derivatives, particularly trimethylolpropane triglycidyl ether (TMPTGE), can serve as building blocks for the synthesis of hyperbranched polymers (HBPs). frontiersin.org HBPs are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. frontiersin.org

One common approach to synthesizing HBPs is the polycondensation of ABn-type monomers, where 'A' and 'B' are functional groups that can react with each other. frontiersin.org TMPTGE can be considered a multifunctional core or a monomer in such polymerizations. The synthesis of hyperbranched polymers often involves a one-pot process, which can lead to polymers with varying molecular weights and polydispersity. cmu.edunih.gov

Strategies to control the molecular weight and achieve narrower molecular weight distributions include:

Slow Monomer Addition: The continuous, slow addition of an AB2 monomer to a multifunctional core can produce high molecular weight HBPs with narrow polydispersities. cmu.edu

Use of a Core Molecule: Introducing a multifunctional core molecule in the polymerization process can help to narrow the polydispersity of the resulting hyperbranched polymer. cmu.edu

The resulting hyperbranched polymers possess unique properties such as good solubility and a high density of functional groups at the periphery, which can be further modified for various applications. frontiersin.org For instance, hyperbranched polymers have been synthesized through the Michael addition and condensation reaction of ethanolamine (B43304) and methyl acrylate (B77674). frontiersin.org Another method involves the reaction of epoxy monomers in a one-step process, which can be carried out under mild conditions to yield high molecular weight polymers. frontiersin.org

Table 3: Approaches to Hyperbranched Polymer Synthesis

Monomer/Core System Polymerization Method Key Feature Resulting Polymer Reference
AB2 Monomer and Multifunctional Core Slow Monomer Addition Controlled molecular weight and narrow polydispersity High molecular weight hyperbranched polymers cmu.edu
Trifunctional AB2 Monomer (one alkyne, two azides) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) One-pot, one-batch synthesis Polytriazole-based hyperbranched polymers with low polydispersity nih.gov
AB2 Polystyrene Macromonomers Polycondensation Synthesis of high-molecular-weight, long-chain branched architectures HyperMacs (Highly Branched Polymers) acs.org
Ethanolamine and Methyl Acrylate Michael Addition and Condensation High yield, mild reaction conditions Hyperbranched polymer with ester and amino groups frontiersin.org

Polymerization Chemistry and Network Architectures

Epoxy Resin Formulations Based on Epichlorohydrin-Trimethylolpropane Condensates

TMPTGE, formed from the reaction of trimethylolpropane (B17298) and epichlorohydrin (B41342), is a key ingredient in specialized epoxy formulations. wikipedia.org Its three reactive epoxy groups enable the formation of highly crosslinked and robust thermosetting materials.

The transformation of liquid epoxy resins into solid, infusible thermosets is achieved through a process called curing, which involves the chemical reaction of the epoxy groups with a suitable curing agent (or hardener). For epoxy systems based on TMPTGE, amine hardeners are commonly employed. researchgate.netnih.gov

The curing reaction is an exothermic polyaddition process. mdpi.com The mechanism with a primary amine hardener, such as 4,4'-diaminodiphenylmethane (DDM), proceeds in two main steps:

Primary Amine Addition: The primary amine group (R-NH₂) attacks an oxirane (epoxy) ring, leading to its opening and the formation of a secondary amine and a hydroxyl group. researchgate.netconicet.gov.ar

Secondary Amine Addition: The newly formed secondary amine (R-NH-R') can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. canada.ca

Since TMPTGE possesses three epoxy groups and a diamine hardener has four reactive amine hydrogens, a dense, three-dimensional covalent network is formed. researchgate.netelsevierpure.com The hydroxyl groups generated during the curing process can also catalyze the epoxy-amine reaction, leading to an autocatalytic effect on the reaction kinetics. canada.ca The final network architecture, particularly the crosslink density and the molecular weight between crosslinks, is determined by the functionality of the epoxy resin and the amine hardener. conicet.gov.ar The curing process can be monitored by techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic reaction. nih.govresearchgate.net

One of the primary applications of TMPTGE in the epoxy industry is as a reactive diluent. wikipedia.org High-performance epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), often have very high viscosity, making them difficult to process and apply. TMPTGE has a comparatively low viscosity and is added to these formulations to improve handling and processability. evonik.comabg-am.com

Unlike non-reactive diluents, which can plasticize the final product and compromise its properties, TMPTGE is a trifunctional molecule that actively participates in the curing reaction. taylorandfrancis.com It becomes chemically incorporated into the polymer network, which helps to maintain or even enhance the material's properties. researchgate.net The addition of TMPTGE typically increases the crosslink density of the final thermoset, leading to improved chemical resistance and thermal stability. abg-am.com It has also been shown to enhance impact resistance. wikipedia.orgevonik.com However, increasing the concentration of the diluent can lead to a decrease in properties like modulus and ultimate strength, while increasing ductility. researchgate.net

Below is a data table illustrating the effect of a trifunctional reactive diluent, similar to TMPTGE, on the viscosity of a standard liquid epoxy resin (DGEBA, EEW=190).

% Reactive DiluentViscosity at 25°C (cP)
013,700
59,500
106,700
154,750
203,500
Data derived from product information for a trifunctional reactive diluent. evonik.com

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more distinct polymer networks are synthesized in the presence of each other and are physically interlocked on a molecular scale without covalent bonds between them. researchgate.netmdpi.com This unique architecture can lead to synergistic properties, combining the attributes of the constituent polymers. nycu.edu.tw

Epoxy resins derived from epichlorohydrin-trimethylolpropane condensates can be used to form one of the networks in an IPN system. A common example is a simultaneous IPN of polyurethane and epoxy. sci-hub.se In this process, the precursors for both the epoxy network (e.g., TMPTGE and an amine hardener) and the polyurethane network (a polyol and a diisocyanate) are mixed together. The two polymerization reactions (epoxy-amine addition and urethane (B1682113) formation) are then carried out simultaneously but independently. The result is two entangled networks, which can significantly improve the toughness and fracture resistance of the typically brittle epoxy resin. researchgate.netnycu.edu.tw

Hybrid systems also leverage the reactivity of TMPTGE. For instance, waterborne epoxy chain extenders have been synthesized using TMPTGE and diethanolamine. taylorandfrancis.com These extenders can then be incorporated into waterborne non-isocyanate polyurethane (WNIPU) coatings, demonstrating the versatility of this compound in creating advanced hybrid polymer systems. taylorandfrancis.com

Non-Isocyanate Polyurethane (NIPU) Synthesis from Epichlorohydrin-Trimethylolpropane Derived Cyclic Carbonates

Growing environmental and health concerns over the use of toxic isocyanates have driven research into alternative polyurethane chemistries. One of the most promising isocyanate-free routes involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes (PHUs), a major class of NIPUs. nih.govresearchmap.jp Epichlorohydrin-trimethylolpropane derivatives are key precursors in this technology.

The synthesis of NIPUs from TMPTGE first requires its conversion into a trifunctional cyclic carbonate. This is typically achieved through the chemical fixation of carbon dioxide (CO₂), where the epoxy groups of TMPTGE react with CO₂ under catalytic conditions to form five-membered cyclic carbonate rings. rsc.orguliege.benih.gov This step is considered a green chemistry process as it utilizes CO₂ as a C1 feedstock. figshare.com

The core NIPU-forming reaction is the polyaddition of the resulting trimethylolpropane tris(cyclic carbonate) with a primary diamine. nih.govnih.gov The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carbonate ring. This results in the ring-opening of the carbonate and the formation of a characteristic β-hydroxyurethane linkage, which gives the polymer its name (polyhydroxyurethane). researchgate.net

Kinetic studies have revealed that the reaction can proceed through two parallel pathways: researchgate.net

Uncatalyzed Pathway: One amine molecule reacts directly with the cyclic carbonate.

Amine-Catalyzed Pathway: A second amine molecule acts as a catalyst, facilitating the ring-opening by assisting in proton transfer, which significantly lowers the activation energy and accelerates the reaction rate. researchgate.net

This reaction proceeds efficiently without the need for toxic catalysts, and because it is an addition reaction, no byproducts are formed. nih.gov

The structure of the monomers directly dictates the architecture and properties of the final NIPU network. uliege.beresearchgate.net When a trifunctional cyclic carbonate derived from trimethylolpropane is reacted with a difunctional amine (diamine), a crosslinked polymer network is inherently formed. ccsenet.orgresearchgate.net

The properties of the resulting thermoset can be precisely controlled by modulating the monomer structures. researchgate.net For example, using long-chain, flexible diamines will result in a lower crosslink density and a more elastomeric material. Conversely, short-chain, rigid diamines will produce a more rigid and stiff NIPU with a higher glass transition temperature (Tg). researchgate.netresearchgate.net Researchers have successfully created a wide range of NIPUs, from soft elastomers to rigid plastics, by varying the type of aliphatic diamine and adjusting the molar ratios of different cyclic carbonate monomers in the formulation. uliege.beresearchgate.net

The following table summarizes the general influence of monomer structure on the resulting NIPU network properties.

Structural FactorChange in StructureEffect on NIPU Network
Carbonate Monomer Functionality Increasing functionality (e.g., from di- to trifunctional)Increases crosslink density, enhances thermal stability and stiffness. uliege.be
Diamine Structure Increasing aliphatic chain lengthDecreases crosslink density, increases flexibility, lowers Tg. researchgate.netresearchgate.net
Diamine Structure Using rigid (e.g., aromatic) diaminesIncreases network rigidity, raises Tg and modulus.
Ring Size of Carbonate Using six-membered rings instead of five-memberedCan alter reactivity and the final polymer backbone structure, influencing mechanical properties. researchgate.net

This ability to tailor network development through monomer selection highlights the versatility of using epichlorohydrin-trimethylolpropane derived cyclic carbonates for creating advanced, sustainable NIPU materials. ccsenet.orgresearchgate.net

Crosslinking of Cellulose (B213188) and Other Polymeric Substrates with Epichlorohydrin and Trimethylolpropane Triglycidyl Ether

The crosslinking of polymeric substrates is a fundamental process for the development of materials with enhanced physical and chemical properties. Epichlorohydrin (ECH) and trimethylolpropane triglycidyl ether (TMPTGE) are two highly effective crosslinking agents from the glycidyl (B131873) ether family, utilized to create three-dimensional polymer networks. nih.gov Their utility stems from the reactive epoxy groups that can form stable ether linkages with various functional groups present on polymer backbones, such as hydroxyl and amine groups. mdpi.comcore.ac.uk This section explores the application of ECH and TMPTGE in the crosslinking of cellulose and other polymers, focusing on the resulting network architectures and properties.

Cellulose-Based Hydrogel Crosslinking and Network Formation

Cellulose, the most abundant biopolymer, is a prime candidate for the formation of hydrogels due to its hydrophilicity, biocompatibility, and biodegradability. sbq.org.brnih.gov However, native cellulose requires crosslinking to form stable hydrogel networks that can absorb and retain large amounts of water without dissolving. nih.govresearchgate.net Epichlorohydrin and trimethylolpropane triglycidyl ether are commonly employed to achieve this, creating chemically crosslinked cellulose hydrogels with tailored properties. mdpi.com

The crosslinking reaction involves the formation of ether bonds between the epoxy groups of the crosslinker and the hydroxyl groups of the cellulose chains. mdpi.com The structure and functionality of the crosslinking agent play a crucial role in determining the final properties of the hydrogel. nih.govdoaj.org ECH is a small, monofunctional epoxy molecule, leading to a relatively simple crosslinking reaction. mdpi.com In contrast, TMPTGE is a branched, tri-functional crosslinker, which allows for the formation of a more complex and denser network structure due to its higher number of reactive sites. nih.govdoaj.org

The choice of crosslinker directly impacts the network's physical characteristics, such as pore size, swelling capacity, and thermal stability. Research has shown that as the number of epoxy groups in the crosslinker molecule increases, the resulting hydrogel network becomes denser. nih.govdoaj.org For instance, hydrogels crosslinked with TMPTGE exhibit significantly smaller pore sizes compared to those crosslinked with ECH. nih.govdoaj.orgnih.gov This denser network structure, in turn, influences the hydrogel's swelling behavior and thermal properties. Denser matrices created with TMPTGE generally show lower swelling ratios but improved thermal stability. nih.govdoaj.org

The table below summarizes the findings from a comparative study on cellulose-based hydrogels crosslinked with ECH and TMPTGE, highlighting the influence of the crosslinker on the hydrogel's properties.

Table 1: Influence of Crosslinker on Cellulose-Based Hydrogel Properties

Property Hydrogel with ECH Hydrogel with TMPTGE Reference
Pore Size 46 ± 11.1 µm 6.7 ± 1.5 µm nih.govdoaj.orgnih.gov
Network Structure Less dense Denser nih.govdoaj.org
Thermal Stability Lower Higher nih.govdoaj.org
Swelling Capacity Higher Lower nih.govdoaj.org

The formation of new ether bonds during the crosslinking process can be confirmed using analytical techniques such as ATR-FTIR spectroscopy. nih.gov The changes observed in the spectra, particularly in the region corresponding to hydroxyl groups, provide evidence of the chemical reaction between cellulose and the epoxy crosslinkers. nih.gov

Crosslinking Mechanisms with Amine-Containing Polymers

Epichlorohydrin and triglycidyl ethers are also effective in crosslinking polymers that contain primary and secondary amine groups, such as chitosan (B1678972) and synthetic polyamines. core.ac.uknih.gov The fundamental reaction mechanism involves a nucleophilic attack by the amine group on the carbon atom of the epoxide ring. This reaction leads to the opening of the oxirane ring and the formation of a stable carbon-nitrogen bond, creating a hydroxyl group in the process. core.ac.ukontosight.ai

In the case of ECH, the reaction with a primary amine can proceed in two stages. google.com Initially, one mole of a primary amine reacts with the epichlorohydrin. google.com The resulting secondary amine can then react with another epichlorohydrin molecule, leading to the formation of a crosslink. google.com With polyamines, such as chitosan, the primary amine groups along the polymer chain react with the epoxy groups of the crosslinker, forming a three-dimensional network. researchgate.net

For triglycidyl ethers like TMPTGE, the presence of three epoxy groups allows for the formation of a highly crosslinked and branched network. nih.gov This increased branching contributes to enhanced reactivity and a higher crosslinking density. nih.gov The reaction of TMPTGE with amine-containing polymers can be considered a dual crosslinking mechanism in some cases, especially if the crosslinker itself has other functional groups that can react under different conditions. nih.gov

The reaction between melamine, a triamine, and epichlorohydrin results in the formation of prepolymers with lateral chains ending in hydroxyl and epoxide groups. core.ac.uk These reactive end groups can then be used for further curing reactions. core.ac.uk The molar ratio of the amine-containing polymer to the epichlorohydrin is a critical parameter that influences the structure of the final crosslinked product. core.ac.uk

The crosslinking of amine-containing polymers with these epoxy compounds is a versatile method for creating materials with improved mechanical properties and stability. The resulting crosslinked structures find applications in various fields, from biomedical materials to industrial coatings. nih.govontosight.ai

Tailoring Network Density and Morphology in Polymer Composites

The ability to tailor the network density and morphology of polymer composites is crucial for controlling their final properties and performance. The use of epichlorohydrin and trimethylolpropane triglycidyl ether as crosslinkers provides a versatile platform for achieving this control. nih.govmdpi.com The key parameters that can be manipulated include the type and concentration of the crosslinker, the polymer-to-crosslinker ratio, and the reaction conditions.

The functionality of the crosslinker is a primary determinant of network density. nih.gov As previously discussed, the trifunctional TMPTGE leads to a significantly denser network compared to the monofunctional ECH. nih.govdoaj.org This is because TMPTGE can form more crosslinks per molecule, resulting in a tighter and more interconnected polymer network. nih.gov The concentration of the crosslinker is also a critical factor. Increasing the crosslinker concentration generally leads to a higher crosslinking density, which in turn affects the mechanical properties, swelling behavior, and thermal stability of the composite. researchgate.net

The morphology of the polymer composite, including features like pore size and structure, can also be precisely controlled. In the formation of hydrogels and cryogels, the crosslinking process directly influences the resulting porous architecture. nih.gov For instance, in cellulose-based hydrogels, a higher crosslinking density achieved with TMPTGE results in smaller and more uniform pores. nih.govdoaj.org This control over morphology is essential for applications such as drug delivery and tissue engineering, where the pore structure governs mass transport and cell interactions.

Furthermore, the morphology of polymer composites can be influenced by the processing methods employed. For example, in the context of 3D printing, the extrusion process parameters can be controlled to produce materials with different morphologies and, consequently, different physical properties. mdpi.com By carefully selecting the crosslinking system and processing conditions, it is possible to create polymer composites with predefined network densities and morphologies, enabling the design of materials for specific and advanced applications. mdpi.comuj.ac.za

Advanced Characterization and Analytical Methodologies for Epichlorohydrin Trimethylolpropane Derived Materials

Spectroscopic Techniques for Molecular and Network Structure

Spectroscopic methods are fundamental in elucidating the molecular and network structures of polymers derived from epichlorohydrin (B41342) and trimethylolpropane (B17298). These techniques allow for the confirmation of chemical structures, the analysis of functional groups, and the investigation of the cross-linked polymer network.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of epichlorohydrin-trimethylolpropane based polymers. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to identify the constituent monomers, determine the polymer's microstructure, and quantify the degree of reaction.

In the analysis of these polymers, ¹H NMR can be used to track the disappearance of the proton signals from the oxirane ring of epichlorohydrin and the hydroxyl groups of trimethylolpropane, indicating their consumption during polymerization. For instance, the characteristic signals for the protons of the epichlorohydrin oxirane ring appear at specific chemical shifts. vot.pl The formation of new signals corresponding to the resulting polyether backbone provides direct evidence of polymerization.

Table 1: Illustrative ¹H NMR Chemical Shifts for Starting Materials.
CompoundFunctional Group ProtonsApproximate Chemical Shift (δ) in ppm
Epichlorohydrin vot.plCl-CH₂3.58
O-CH3.23 - 3.27
O-CH₂ (oxirane)2.70 - 2.90
Trimethylolpropane noaa.gov-OH3.507
-CH₂- (adjacent to OH)~3.4
-CH₂- (ethyl group)1.31

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and its surface-sensitive variant, Attenuated Total Reflectance (ATR-FTIR), is widely used to monitor the polymerization of epichlorohydrin and trimethylolpropane. These techniques are excellent for identifying functional groups and tracking the chemical changes that occur during the curing process.

The primary application of FTIR in this context is to follow the disappearance of the characteristic absorption band of the oxirane ring (epoxy group) from epichlorohydrin, which is typically found around 915 cm⁻¹. taylorandfrancis.com Concurrently, the broad absorption band corresponding to the hydroxyl (-OH) groups of trimethylolpropane, usually seen in the 3200-3600 cm⁻¹ region, will also decrease in intensity as the reaction progresses. The formation of ether linkages (C-O-C) in the polymer backbone can be observed in the fingerprint region of the spectrum, typically around 1100 cm⁻¹.

ATR-FTIR is particularly useful for analyzing the surface of cured materials or for in-situ monitoring of the curing reaction without extensive sample preparation. It provides information on the chemical composition of the outermost layers of the material, which can be critical for applications involving adhesion or coatings.

Table 2: Key FTIR Absorption Bands for Monitoring the Reaction of Epichlorohydrin and Trimethylolpropane.
Functional GroupWavenumber (cm⁻¹)Significance in Reaction Monitoring
Hydroxyl (-OH) stretch3200 - 3600Disappears as trimethylolpropane reacts
C-H stretch (aliphatic)2850 - 3000Present in both reactants and product
Oxirane (epoxy) ring~915Disappears as epichlorohydrin reacts taylorandfrancis.com
Ether (C-O-C) stretch1050 - 1150Appears as the polymer network forms
C-Cl stretch650 - 850May be present depending on the reaction mechanism

Thermal Analysis of Reaction Progress and Material Behavior

Thermal analysis techniques are indispensable for characterizing the curing process and the thermal stability of the final polymer. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the energetics of the reaction and the material's behavior at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the curing kinetics of thermosetting resins derived from epichlorohydrin and trimethylolpropane. alfa-chemistry.com By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine the total heat of reaction (ΔH), the rate of cure, and the glass transition temperature (Tg) of the cured material. vot.pl

Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to study the rate of the curing reaction. The resulting exotherm provides information on how the reaction rate changes over time. Dynamic DSC scans, where the sample is heated at a constant rate, are used to determine the onset and peak temperatures of the curing exotherm, as well as the total heat of reaction. This information is crucial for designing appropriate cure cycles for these materials. nih.gov

Furthermore, DSC is used to measure the glass transition temperature (Tg) of the fully cured polymer. The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This property is highly dependent on the cross-link density of the polymer network.

Table 3: Typical Data Obtainable from DSC Analysis of Epichlorohydrin-Trimethylolpropane Systems.
ParameterDescriptionTypical Application
Onset of Cure (Tonset)Temperature at which the curing reaction begins to be detectable.Determining the start of the curing window.
Peak Exotherm Temperature (Tpeak)Temperature at which the curing reaction rate is at its maximum. nih.govOptimizing the cure temperature.
Heat of Cure (ΔHcure)Total heat evolved during the curing reaction. vot.plCalculating the degree of cure.
Glass Transition Temperature (Tg)Temperature at which the amorphous polymer transitions from a glassy to a rubbery state. alfa-chemistry.comAssessing the final properties and service temperature of the material.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation behavior of epichlorohydrin-trimethylolpropane polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides a thermal degradation profile, which is essential for determining the material's upper service temperature and understanding its decomposition mechanism.

The TGA thermogram plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the final char yield can be determined. Cured resins are expected to be more thermally stable than the uncured components. nih.gov The thermal stability of these polymers is influenced by the cross-link density and the chemical nature of the polymer backbone.

Table 4: Information Derived from TGA of Cured Epichlorohydrin-Trimethylolpropane Materials.
ParameterDescriptionSignificance
Onset Decomposition Temperature (Tonset)The temperature at which significant weight loss begins.Indicates the beginning of thermal degradation.
Temperature of 5% Weight Loss (Td5%)The temperature at which the material has lost 5% of its initial weight.A common metric for comparing the thermal stability of different materials.
Temperature of Maximum Degradation Rate (Tmax)The temperature at which the rate of weight loss is highest.Provides insight into the primary decomposition mechanism.
Char Yield (%)The percentage of material remaining at the end of the analysis.Relates to the material's flame retardancy and high-temperature performance.

Rheological and Viscometric Characterization of Prepolymers and Curing Systems

Rheological and viscometric measurements are crucial for understanding the flow behavior of the epichlorohydrin-trimethylolpropane prepolymers and for monitoring the change in viscosity as the curing reaction proceeds. The viscosity of the initial resin system is a key processing parameter, influencing its applicability in various techniques such as coating, casting, and infusion.

Initially, the mixture of epichlorohydrin and trimethylolpropane exists as a low-viscosity liquid. As the polymerization reaction is initiated, typically by heat or a catalyst, the molecular weight of the polymer chains increases, leading to a corresponding increase in viscosity. Rheometers are used to measure the evolution of viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), during curing.

The gel point is a critical event in the curing process, marking the transition from a liquid (sol) to a solid-like (gel) state. At the gel point, a continuous cross-linked network is formed throughout the material, and the viscosity approaches infinity. The gel point can be identified as the crossover point of the storage and loss moduli (G' = G''). Monitoring the rheological changes during curing is essential for determining the working life of the resin and for optimizing the manufacturing process. The flow behavior of these resins can be non-Newtonian, exhibiting pseudoplastic (shear-thinning) characteristics. vot.pl

Table 5: Rheological Parameters for Characterizing Epichlorohydrin-Trimethylolpropane Curing Systems.
ParameterDescriptionMethod of Determination
Initial Viscosity (η₀)The viscosity of the resin mixture before the onset of significant curing.Viscometer or rheometer at a specified temperature.
Gel TimeThe time required to reach the gel point at a specific temperature.Rheological measurement (G'/G'' crossover).
Storage Modulus (G')A measure of the elastic response of the material.Oscillatory rheometry.
Loss Modulus (G'')A measure of the viscous response (energy dissipation) of the material.Oscillatory rheometry.
Complex Viscosity (η*)The overall resistance to flow under oscillatory shear.Oscillatory rheometry.

Viscosity Modulation in Resin Systems

On the other hand, the viscosity of a resin system can be physically modulated by heating. For some commercial resin composites, increasing the temperature to 65°C has been shown to lower viscosity and improve adaptation to surfaces. nih.gov However, the effect of viscosity modulation on the final properties can vary depending on the specific resin system and the application method. nih.gov

Gelation Time and Pot Life Determination in Thermosets

The gelation time and pot life are critical processing parameters for thermosetting resins. Gel time marks the transition from a liquid to a gel-like state, where the material loses its ability to flow. qualitest.aeresearchgate.net Pot life, often used interchangeably with working life, refers to the time a mixed epoxy system remains at a low enough viscosity to be easily applied. epotek.comrheonics.com

Several methods are employed to determine the gel time of thermosets:

Rheological Measurements: Dynamic oscillatory measurements using a rheometer are a precise way to determine gel time. The gel point can be identified as the crossover point of the elastic modulus (G′) and the viscous modulus (G″). nih.gov Another rheological method involves identifying the point at which the loss tangent (tan δ) becomes independent of the frequency. nih.govresearchgate.net

Viscosity Measurements: The gel point can also be determined by monitoring the viscosity of the reacting system over time. It is identified as the moment when the viscosity shows a sharp, almost infinite increase. nih.govnih.gov

Automated Gel Timers: These instruments use a rotating spindle that stops when the resin's viscosity increases to a certain point, providing a consistent measure of gel time. qualitest.ae

Thermal Analysis: The exothermic reaction of curing resins can be tracked over time. The peak of the temperature rise can be correlated to the gel time.

The pot life is often defined as the time it takes for the initial mixed viscosity to double or quadruple. epotek.com It provides a practical timeframe for the application of the epoxy. epotek.comrheonics.com

Morphological and Microstructural Analysis

The performance of materials derived from epichlorohydrin-trimethylolpropane is significantly influenced by their morphology and microstructure.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Features

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and cross-sectional features of TMPTGE-derived materials. It provides high-resolution images that reveal details about the material's topography, porosity, and the dispersion of any fillers or reinforcements. mocedes.orgresearchgate.net For instance, in the development of hydrogels, SEM analysis has been used to show that the pore size is directly influenced by the type of crosslinker used. nih.gov In one study, using TMPTGE as a crosslinker in cellulose-based hydrogels resulted in smaller pore sizes compared to hydrogels crosslinked with mono- or bi-functional epoxy crosslinkers. nih.gov SEM has also been employed to examine the surface of steel coated with epoxy resins, revealing the formation of a protective layer. researchgate.net

Determination of Gel Fraction and Swelling Behavior for Network Characterization

The gel fraction and swelling behavior provide valuable insights into the crosslink network structure of thermoset materials.

The gel fraction is a measure of the insoluble portion of the polymer network after extraction with a suitable solvent. It is an indicator of the crosslinking efficiency; a higher gel fraction suggests a greater degree of crosslinking. researchgate.netmdpi.com The gel point is reached when an insoluble component first appears. nih.gov

Swelling behavior is another method to characterize the network. The ability of a crosslinked polymer to swell in a solvent is inversely related to its crosslinking density. researchgate.net By measuring the amount of solvent absorbed, the swelling degree can be calculated, which provides information about the network structure. nih.gov For example, in a study on cellulose-based hydrogels, the swelling capacity was found to decrease after drying, with the hydrogel crosslinked with TMPTGE showing the most significant decrease, indicating a denser network. nih.gov

Chromatographic and Mass Spectrometric Techniques

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netshimadzu.com This information is crucial as the molecular weight significantly impacts the physical and mechanical properties of the final material. researchgate.netlcms.cz

In GPC, the polymer solution is passed through a column packed with porous gel. Larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores and have a longer elution time. shimadzu.com By calibrating the system with standards of known molecular weight, the molecular weight distribution of the unknown polymer can be determined. shimadzu.comacs.org GPC is essential for quality control in the production of epoxy resins and for studying the polymerization process. researchgate.netthermofisher.com

Mass Spectrometry for Component Identification and Reaction Product Analysis

Mass spectrometry serves as a powerful analytical tool for the detailed characterization of materials derived from the reaction of epichlorohydrin and trimethylolpropane. This technique is instrumental in identifying the primary reaction product, trimethylolpropane triglycidyl ether (TMPTGE), as well as a range of other species including oligomers, incompletely reacted intermediates, and various side-products. The insights gained from mass spectrometric analysis are crucial for controlling the synthesis process, ensuring product quality, and understanding the structure-property relationships of the final material.

The synthesis of TMPTGE from trimethylolpropane and epichlorohydrin is a complex process that can result in a variety of molecular species. alfa-chemistry.com Mass spectrometry, with its high sensitivity and ability to determine molecular weights with great accuracy, is uniquely suited to unravel this complexity. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are widely employed for this purpose.

In a typical analysis, the reaction mixture is introduced into the mass spectrometer, where the constituent molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a detailed fingerprint of the sample's composition.

Identification of the Primary Product and Intermediates

The primary product of the reaction, trimethylolpropane triglycidyl ether, has a theoretical molecular weight of 302.36 g/mol . In mass spectrometric analysis, this is typically observed as a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

The reaction may not always proceed to completion, leading to the presence of partially reacted intermediates. These can be identified by their specific molecular weights. For instance, the mono- and di-glycidyl ethers of trimethylolpropane would appear at lower m/z values than the fully functionalized triglycidyl ether.

Characterization of Oligomeric Species

Under certain reaction conditions, oligomerization can occur, leading to the formation of higher molecular weight species. MALDI-TOF mass spectrometry is particularly well-suited for the analysis of these oligomers. The resulting spectra will show a series of peaks, each corresponding to a different degree of polymerization. The mass difference between adjacent peaks in an oligomeric series corresponds to the mass of the repeating monomer unit.

For example, in the case of TMPTGE-based resins, oligomers can form through the reaction of the epoxy groups. The identification of these oligomeric structures is critical as they significantly influence the viscosity and final properties of the cured resin.

Analysis of Reaction By-products

Besides the desired glycidyl (B131873) ether products, various side reactions can lead to the formation of by-products. These can include hydrolysis products of the epoxide rings (diols) and other rearrangement products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these more volatile by-products. researchgate.net The fragmentation patterns observed in the mass spectra of these by-products provide valuable information for their structural elucidation.

Detailed Research Findings

Below are interactive tables summarizing the expected m/z values for some of the key components that may be identified in the mass spectrometric analysis of epichlorohydrin-trimethylolpropane derived materials.

Table 1: Expected m/z Values for Primary Reaction Products and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z ([M+Na]⁺)
TrimethylolpropaneC₆H₁₄O₃134.17157.16
EpichlorohydrinC₃H₅ClO92.52115.51
Trimethylolpropane monoglycidyl etherC₉H₁₈O₄206.24229.23
Trimethylolpropane diglycidyl etherC₁₂H₂₂O₅262.30285.29
Trimethylolpropane triglycidyl etherC₁₅H₂₆O₆302.36325.35

Table 2: Illustrative m/z Values for Potential Oligomeric Adducts

Oligomer (n= repeating units)Putative StructureExpected m/z ([M+Na]⁺)
Dimer (n=2)Adduct of two TMPTGE molecules627.70
Trimer (n=3)Adduct of three TMPTGE molecules929.05
Tetramer (n=4)Adduct of four TMPTGE molecules1230.40

Note: The m/z values in the tables are calculated based on the sodium adducts ([M+Na]⁺) and represent theoretical values. Actual observed values may vary slightly depending on the instrument calibration and resolution.

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. For example, the fragmentation of the TMPTGE ion would be expected to show losses of glycidyl groups (C₃H₅O) or entire glycidyl ether side chains.

Structure Performance Relationships in Epichlorohydrin Trimethylolpropane Based Materials

Mechanical Performance of Cured Networks

The mechanical integrity of cured networks based on epichlorohydrin (B41342) and trimethylolpropane (B17298) is fundamentally dictated by the density and nature of the crosslinks formed during polymerization.

Tensile Strength and Modulus Correlates with Network Structure

The tensile strength and modulus of these materials are direct functions of the crosslink density. A higher degree of crosslinking, facilitated by the trifunctional TMPTGE monomer, creates a more rigid and constrained polymer network. This rigidity restricts the mobility of polymer chains under tensile stress, which generally leads to an increase in both the tensile modulus (a measure of stiffness) and the ultimate tensile strength (the maximum stress a material can withstand before breaking). The reaction of epichlorohydrin and trimethylolpropane derivatives forms epoxy resins known for their high strength. smolecule.com

Table 1: Conceptual Relationship Between Crosslink Density and Tensile Properties

Crosslinker Concentration Relative Crosslink Density Expected Tensile Modulus Expected Tensile Strength
Low Low Lower Lower
Medium Medium Intermediate Intermediate

Impact Resistance and Fracture Toughness Enhancements

While increased crosslinking boosts strength and stiffness, it can also lead to brittleness. However, TMPTGE is utilized as a modifier in epoxy resins to produce coatings with high impact resistance. wikipedia.org The incorporation of such modifiers can enhance the material's ability to absorb energy before fracturing. The improvement of fracture toughness in epoxy systems is a critical area of research, where the addition of flexibilizers or other modifiers can significantly increase the resistance to crack propagation without compromising other essential properties. nih.gov For instance, studies on modified epoxy systems demonstrate a marked increase in fracture toughness (K_IC) with the addition of flexibilizers. nih.gov

Table 2: Example of Flexibilizer Effect on Epoxy Resin Fracture Toughness at 77 K

Material Fracture Toughness (K_IC) in MPa√m
CTD101K Resin (Base) 1.5
CTD101K + 10 wt. % Flexibilizer 2.4

Data derived from a study on modified epoxy resin systems demonstrating the principle of toughness enhancement. nih.gov

Hardness and Abrasion Resistance Properties

The high crosslink density achievable with epichlorohydrin-trimethylolpropane systems contributes directly to high surface hardness. smolecule.comolinepoxy.com Hardness, the resistance of a material to localized plastic deformation such as scratching or indentation, is a key feature of the epoxy resins formed from these compounds. smolecule.com A hard surface is intrinsically more resistant to abrasion and wear, as the tightly bound network resists displacement and removal of material from the surface.

Thermomechanical Behavior and Thermal Stability of Networks

The thermal characteristics of these polymer networks are, like their mechanical properties, intrinsically linked to their molecular architecture.

Glass Transition Temperature (Tg) Dependence on Crosslink Density and Monomer Architecture

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, viscous state. For crosslinked polymers, the Tg is heavily dependent on the crosslink density. researchgate.netmdpi.com An increase in the number of crosslinks restricts the segmental motion of the polymer chains. researchgate.net More thermal energy is required to overcome these restrictions and induce the large-scale molecular movement that characterizes the glass transition. researchgate.net Consequently, a higher crosslink density leads to a higher Tg. mdpi.comresearchgate.net The trifunctional architecture of the TMPTGE monomer is crucial as it enables the formation of a dense, highly crosslinked network, thereby significantly raising the Tg compared to a linear or difunctional system. wikipedia.orgwikipedia.org

Table 3: Relationship Between Crosslink Density and Glass Transition Temperature (Tg)

Crosslink Density Molecular Mobility Energy Required for Segmental Motion Glass Transition Temperature (Tg)
Low High Low Lower

Heat Distortion Temperature Characteristics

Table 4: Compound Names Mentioned in this Article

Compound Name
Epichlorohydrin
Trimethylolpropane
Trimethylolpropane triglycidyl ether

Chemical and Environmental Resistance

The durability of materials derived from epichlorohydrin and trimethylolpropane is significantly influenced by their resistance to chemical attack and environmental factors such as moisture. The cross-linked, three-dimensional structure of the cured polymer networks plays a crucial role in determining this resistance.

Solvent and Chemical Resistance of Cured Systems

Cured systems based on epichlorohydrin-trimethylolpropane exhibit enhanced resistance to a variety of solvents and chemicals. The crosslinking of trimethylolpropane triglycidyl ether (TMPTE), a key derivative, results in a robust polymer matrix. This resilience makes them suitable for applications requiring chemical inertness, such as protective coatings. For instance, coatings formulated with these copolymers can be applied to polycarbonate surfaces to improve their resistance against various organic solvents.

The incorporation of a polyepichlorohydrin-triol (PECH-triol) into a polyurethane (PU) matrix has been shown to improve the chemical resistance of the resulting film. researchgate.net This enhancement is attributed to the increased crosslinking density within the polymer structure. researchgate.net The chemical resistance of polymeric materials is often categorized based on their response to exposure, ranging from resistant (little to no change) to non-resistant (significant degradation). theplasticshop.co.ukkendrion.com

Table 1: Chemical Resistance Improvements in Modified Polyurethane Films

Polymer SystemModifying AgentObserved ImprovementSource
Castor Oil-based Polyurethane (CSO-PU)20% PECH-triolBetter chemical resistance on mild steel researchgate.net

Water Absorption and Hydrolytic Stability of Networks

The interaction with water is a critical factor for the long-term stability of polymer networks. Materials based on epichlorohydrin and trimethylolpropane can be engineered to have specific responses to aqueous environments. For example, the hydrophobicity of a castor oil-based polyurethane (CSO-PU) film was observed to increase significantly with the addition of 20% polyepichlorohydrin-triol (PECH-triol), as evidenced by an increase in the water contact angle from 73.3° to 92.2°. researchgate.net This increased hydrophobicity suggests lower water absorption and potentially greater hydrolytic stability. researchgate.net

Conversely, hydrogels synthesized from derivatives like poly(tannic acid), which can be related to epichlorohydrin chemistry, demonstrate pH-sensitive swelling and degradation. These hydrogels show significant swelling in alkaline conditions (pH 9), indicating a high capacity for water absorption, and can completely degrade hydrolytically over a period of days at this pH. This behavior highlights the potential to design these networks for controlled degradation applications. The hydrolysable chloride content is another factor influencing stability, with typical values for some epichlorohydrin derivatives ranging from 0.01% to 2.2%. google.com

Table 2: Swelling Behavior of p(TA) Hydrogels in Different pH Conditions

pHTemperature (°C)Maximum Swelling (%)Hydrolytic Degradation (at pH 9)Source
5.437.5Good-
7.437.5Good-
9.037.51669Complete in 9 days

Optical and Electrical Properties of Specialized Derivatives

Specialized derivatives of epichlorohydrin and trimethylolpropane are utilized in applications that require specific optical and electrical characteristics, such as in the electronics industry. google.com

Copolymers of epichlorohydrin have been found to be effective blue light-emitters. researchgate.net Fluorescence spectroscopy studies revealed that these copolymers, when partially dissolved, exhibit strong emissions at a wavelength of 392 nm. researchgate.net

In the realm of electrical applications, trimethylolpropane triglycidyl ether (TMPTE) plays a role in the fabrication of organic field-effect transistors (OFETs). This is achieved by cross-linking the TMPTE with poly(4-vinylphenol). Furthermore, derivatives of epichlorohydrin are considered for use in coating or encapsulating electronic components, indicating their utility as dielectric or protective materials in electronic gadgets. google.com The refractive index for the epichlorohydrin-trimethylolpropane copolymer is noted as n20/D 1.477.

Table 3: Optical and Electrical Properties and Applications

Property/ApplicationDerivative/SystemDetailsSource
Optical
FluorescenceEpichlorohydrin CopolymersStrong blue light emission at 392 nm researchgate.net
Refractive IndexEpichlorohydrin-trimethylolpropane copolymern20/D 1.477
Electrical
Transistor ComponentTrimethylolpropane triglycidyl ether (TMPTE) cross-linked with poly(4-vinylphenol)Used in the preparation of organic field effect transistors (OFETs)
Electronic EncapsulationEpichlorohydrin derivativesSuitable for coating or encapsulating electronic parts google.com

Advanced Applications of Epichlorohydrin Trimethylolpropane Derived Polymers in Materials Science

High-Performance Coatings, Adhesives, Sealants, and Elastomers (CASE Applications)

Polymers synthesized from epichlorohydrin (B41342) and trimethylolpropane (B17298) are integral to the formulation of high-performance coatings, adhesives, sealants, and elastomers (CASE). Their utility in these applications stems from their excellent crosslinking capabilities, which impart durability, resistance to harsh environments, and strong bonding characteristics. riverlandtrading.com

In the realm of coatings , these polymers are used to create finishes with high gloss retention, superior hardness, and excellent resistance to chemicals and weathering. riverlandtrading.compp-bv.com They are particularly valuable in industrial and infrastructure coatings where protection against corrosion and extreme temperatures is paramount. pp-bv.compp-bv.com For instance, trimethylolpropane is a key component in alkyd resins, which are fundamental to many industrial paints and varnishes, enhancing the film's durability. riverlandtrading.com The incorporation of epichlorohydrin chemistry further boosts the protective properties of these coatings.

As adhesives , epichlorohydrin-trimethylolpropane-based polymers exhibit strong bonding to a variety of substrates. globalchemsources.com This makes them suitable for demanding applications in the automotive and aerospace industries where reliable adhesion is critical. The high reactivity of trimethylolpropane as a crosslinking agent contributes to the development of adhesives with improved flexibility and strength. riverlandtrading.com

In sealant formulations, these polymers provide excellent elasticity and durability, ensuring a long-lasting barrier against moisture and environmental factors. Their chemical resistance is also a key advantage in industrial sealing applications.

For elastomers , the cross-linked network structure derived from epichlorohydrin and trimethylolpropane allows for the creation of materials with good flexibility and resilience. These elastomers find use in applications requiring a combination of toughness and elasticity.

Application AreaKey Properties Conferred by Epichlorohydrin-Trimethylolpropane PolymersExample Uses
Coatings High hardness, gloss retention, chemical and weather resistance, thermal stability. riverlandtrading.compp-bv.comIndustrial machinery coatings, protective infrastructure coatings, automotive finishes. pp-bv.com
Adhesives Strong bonding, high flexibility, excellent chemical resistance. riverlandtrading.comglobalchemsources.comStructural bonding in automotive and aerospace, industrial assembly.
Sealants Excellent elasticity, durability, moisture and chemical resistance.Industrial sealants, construction sealants.
Elastomers Good flexibility, resilience, toughness.Hoses, gaskets, and other flexible components.

Engineering Composites and Structural Reinforcement

The use of epichlorohydrin-trimethylolpropane derived polymers extends to the fabrication of advanced engineering composites and for the structural reinforcement of materials. Their ability to form rigid, highly cross-linked networks makes them excellent matrix materials for fiber-reinforced plastics (FRPs). When combined with reinforcing fibers such as glass, carbon, or aramid, these polymers yield composites with high strength-to-weight ratios, exceptional stiffness, and superior dimensional stability.

These composites are finding increasing use in industries where lightweighting and high performance are critical, such as aerospace, automotive, and sporting goods. The polymer matrix effectively transfers stress between the reinforcing fibers, protecting them from environmental degradation and mechanical damage.

Furthermore, these polymers can be used to enhance the properties of other materials. For example, the in-situ construction of a thermotropic shape memory polymer, which can be based on similar chemistries, within wood has been shown to significantly enhance its dimensional stability and reduce cracking. mdpi.com

Ion Exchange Resins and Water Treatment Technologies

Epichlorohydrin is a key building block in the synthesis of ion exchange resins used for water purification and other separation processes. globalchemsources.comolinepoxy.comepa.gov While not always directly reacting with trimethylolpropane for this specific application, the underlying polymer chemistry involving epichlorohydrin is crucial. These resins are polymeric networks containing charged functional groups that can exchange ions with those in a surrounding solution.

Epichlorohydrin-based polymers can be functionalized to create both anion and cation exchange resins. olinepoxy.com For instance, reacting epichlorohydrin with amines such as ethylenediamine (B42938) can produce water-insoluble anion exchange resins with good stability. olinepoxy.com These resins are effective in purifying drinking water and treating wastewater by removing unwanted ionic contaminants. epa.govhpst.cz Composite flocculants incorporating epichlorohydrin-dimethylamine polymers have been studied for their effectiveness in decolorizing wastewater. researchgate.net

The cross-linked structure provided by the polymer backbone ensures the mechanical stability of the resin beads, which is essential for their longevity in industrial water treatment columns.

Functional Materials for Optoelectronics and Advanced Electronics

The unique properties of epichlorohydrin-trimethylolpropane copolymers are being explored for applications in optoelectronics and advanced electronics. Trimethylolpropane triglycidyl ether (TMPTE), a derivative of trimethylolpropane and epichlorohydrin, can be used in the fabrication of organic field-effect transistors (OFETs). In this application, it is cross-linked with poly(4-vinylphenol) to form a stable dielectric layer.

Furthermore, coatings based on these polymers can be applied to polycarbonate chips to enhance their chemical resistance to various organic solvents, which is a valuable property in the manufacturing and operation of electronic components. The synthesis of azidated trimethylolpropane triglycidyl ether is a step towards creating polyether polyol based hyperbranched polyurethanes, which have potential uses in advanced materials.

Biocompatible and Sustainable Material Platforms

There is a growing interest in developing biocompatible and sustainable polymers for biomedical applications and to reduce environmental impact. springernature.commdpi.com Polymers derived from epichlorohydrin and trimethylolpropane can be tailored to create biocompatible materials. For instance, biodegradable hyperbranched polyesters of trimethylolpropane with acrylate (B77674) side chains are being investigated for drug delivery applications. rsc.orgnih.govresearchgate.net These polymers can be fabricated into gel materials and nanomaterials, offering a platform for creating biodegradable and biocompatible agent-delivering nanosystems. rsc.orgnih.gov

A significant advantage of some of these polymer synthesis routes is that they can be performed without a catalyst under ambient conditions, which helps to avoid potential toxicity from catalyst residues in biomedical materials. nih.gov The resulting polymers can exhibit excellent in-vivo biocompatibility. nih.gov

From a sustainability perspective, the potential to derive precursors like trimethylolpropane from bio-based sources such as starch presents an opportunity to create more environmentally friendly polymers. uliege.be The use of bio-based epichlorohydrin further enhances the sustainable profile of these materials. uliege.be Polyhydroxyurethanes (PHUs), which can be synthesized from derivatives of these compounds, are considered a greener alternative to conventional polyurethanes. uliege.be

Research AreaPolymer SystemKey Findings
Drug Delivery Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains. rsc.orgnih.govCan be fabricated into ~50 nm nanoparticles for agent delivery with excellent in-vivo biocompatibility. rsc.orgnih.gov
Biocompatible Hydrogels Poly(Tannic Acid) hydrogels crosslinked with trimethylolpropane triglycidyl ether (TMPGDE). Possess antimicrobial and antioxidant properties.
Sustainable Thermosets Polyhydroxyurethanes (PHUs) from bio-based precursors. uliege.beOffer a greener alternative to traditional polyurethanes with potential for high performance. uliege.be

Textile Modification and Paper Sizing Agents

Epichlorohydrin-based polymers have found significant applications in the textile and paper industries for many years. olinepoxy.comwikipedia.org In textile treatment, epichlorohydrin-crosslinked polyamido-amines are used to fix dyes on cotton fabrics, enhancing the color fastness. google.com These polymers can also be used to impart wrinkle resistance and act as anti-static agents. olinepoxy.com

In the paper industry, polymers such as polyamide-epichlorohydrin resins are widely used as wet-strength resins. wikipedia.orggatech.eduncsu.edu These additives create a cross-linked network within the paper, improving its strength and resistance to tearing when wet. gatech.eduresearchgate.net This is particularly important for products like tea bags, coffee filters, and paper towels. wikipedia.orgresearchgate.net Cationic sizing agents for paper can also be manufactured by quaternizing an imide-amine with epichlorohydrin, which improves the water resistance of the paper. google.com

Development of Shape Memory Polymers and Smart Material Systems

Shape memory polymers (SMPs) are a class of "smart materials" that can be programmed to hold a temporary shape and then recover their original shape upon exposure to an external stimulus, such as heat. eurekalert.orgeditverse.comoulu.fi The cross-linked networks formed by epichlorohydrin-trimethylolpropane derived polymers provide an excellent foundation for creating SMPs.

The polymer network stores the "memory" of the original shape, while the temporary shape is fixed through a secondary network or by controlling the crystallization of polymer chains. youtube.com The transition temperature, at which the shape recovery is triggered, can be tuned by altering the chemical composition and cross-link density of the polymer. eurekalert.org

These SMPs have potential applications in a variety of fields, including biomedical devices, aerospace components, and consumer products. eurekalert.orgutoledo.edu For example, an SMP could be used to create a medical implant that is inserted in a compressed form and then expands to its functional shape inside the body when triggered by body temperature. eurekalert.org Epoxy-based SMP foams have been investigated for their thermo-mechanical behavior, demonstrating the potential for these materials in applications requiring low density and high compressibility. duke.edu

Computational and Theoretical Studies of Epichlorohydrin Trimethylolpropane Systems

Molecular Modeling of Polymerization and Curing Processes

Molecular dynamics (MD) simulations are a significant computational technique used to model the polymerization and curing of epoxy resins. mdpi.com These simulations can track the positions and movements of individual atoms and molecules over time, offering insights into the evolution of the polymer network structure. youtube.com For systems like epichlorohydrin (B41342) and trimethylolpropane (B17298), MD simulations can be employed to study the cross-linking process, which is fundamental to the development of the thermoset material's properties.

In a typical MD simulation of the curing process, a model is constructed containing the initial monomers, such as TMPTGE and a curing agent. The simulation then proceeds by allowing the reactive sites on the molecules to form new chemical bonds based on proximity and reactivity criteria, mimicking the chemical reactions that occur during curing. scispace.com This process allows researchers to observe the formation of the three-dimensional polymer network and to calculate various properties of the simulated material.

Coarse-grained molecular dynamics (CG-MD) is a variation of this technique that simplifies the representation of molecules by grouping atoms into larger "beads." nih.gov This approach reduces the computational cost, enabling the simulation of larger systems and longer timescales, which are often necessary to accurately model the full curing process of a polymer. mdpi.com

Key Research Findings from Molecular Modeling:

Network Formation: Simulations can visualize the growth of the polymer network, identifying the distribution of cross-link densities and the presence of any structural heterogeneities.

Thermophysical Properties: By analyzing the simulated polymer network, researchers can predict properties such as the glass transition temperature (Tg), density, and coefficient of thermal expansion.

Mechanical Properties: MD simulations can also be used to perform virtual mechanical tests on the simulated material to predict its elastic modulus, Poisson's ratio, and other mechanical characteristics. researchgate.net

Table 1: Parameters and Outputs of a Generic Molecular Dynamics Simulation for Epoxy Curing

Parameter/OutputDescriptionTypical Values/Units
Input Parameters
Force FieldDefines the potential energy of the system as a function of atomic coordinates.AMBER, OPLS, COMPASS
Initial MonomersThe chemical structures and quantities of the reactants.TMPTGE, amine or anhydride (B1165640) curing agents
TemperatureThe simulated temperature of the curing process.298 - 473 K
PressureThe simulated pressure of the curing process.1 atm
Simulation TimeThe duration of the simulated curing process.Nanoseconds (ns) to microseconds (µs)
Output Data
Degree of CureThe percentage of reactive groups that have formed cross-links.0 - 100%
Glass Transition Temp. (Tg)The temperature at which the polymer transitions from a glassy to a rubbery state.K or °C
DensityThe mass per unit volume of the cured polymer.g/cm³
Elastic ModulusA measure of the material's stiffness.GPa

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intricate details of chemical reaction mechanisms at the electronic level. mdpi.com For the epichlorohydrin-trimethylolpropane system, these calculations can elucidate the pathways of the glycidylation reaction and the subsequent curing reactions.

The synthesis of TMPTGE from trimethylolpropane and epichlorohydrin can proceed through a two-stage process involving the formation of an intermediate chlorohydrin ether followed by dehydrochlorination. researchgate.net DFT calculations can be used to model the transition states and intermediates of these reaction steps, providing insights into the reaction kinetics and the factors that control product distribution.

During the curing process, the epoxy rings of TMPTGE react with a curing agent. Quantum chemical calculations can determine the activation energies for different reaction pathways, helping to understand the reactivity of the system and the influence of catalysts.

Key Research Findings from Quantum Chemical Calculations:

Reaction Pathways: Identification of the most energetically favorable routes for the formation of TMPTGE and its subsequent cross-linking reactions.

Transition State Analysis: Characterization of the geometry and energy of transition states, which are critical for understanding reaction rates.

Reactivity Indices: Calculation of electronic properties like atomic charges and frontier molecular orbitals to predict the most reactive sites on the molecules.

Table 2: Representative Data from DFT Calculations on Epoxy Reactions

Calculated PropertyDescriptionTypical Application
Activation Energy (Ea)The minimum energy required for a reaction to occur.Predicting reaction rates and temperature dependence.
Reaction Enthalpy (ΔH)The net energy change during a reaction.Determining if a reaction is exothermic or endothermic.
Transition State GeometryThe atomic arrangement at the highest point on the reaction pathway.Understanding the steric and electronic factors governing the reaction.
Atomic ChargesThe distribution of electron density within a molecule.Identifying nucleophilic and electrophilic centers.

Predictive Simulations for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are statistical and computational methods used to predict the properties of molecules and materials based on their chemical structure. These models are particularly valuable in materials science for screening new compounds and optimizing formulations without the need for extensive experimental work.

For epoxy resins derived from epichlorohydrin and trimethylolpropane, QSPR models can be developed to predict a wide range of properties, including mechanical, thermal, and chemical resistance characteristics. The process involves generating a set of molecular descriptors for a series of related polymer structures and then using statistical methods to create a mathematical model that correlates these descriptors with experimentally determined properties.

Key Aspects of QSPR Modeling:

Molecular Descriptors: These are numerical values that encode information about the chemical structure, such as topological, geometrical, and electronic features.

Model Development: Statistical techniques like multiple linear regression, partial least squares, and machine learning algorithms are used to build the predictive model.

Model Validation: The predictive power of the QSPR model is assessed using internal and external validation techniques to ensure its reliability.

Key Research Findings from Predictive Simulations:

Property Prediction: Successful QSPR models can accurately predict properties like glass transition temperature, modulus, and solvent resistance for new polymer formulations.

Identification of Key Structural Features: These models can identify the specific molecular fragments or structural motifs that have the most significant influence on a particular property.

Virtual Screening: QSPR allows for the rapid computational screening of large libraries of potential chemical structures to identify candidates with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.